2-(2,4-Difluorophenoxy)propanohydrazide

Data Gap Analysis Chemical Sourcing Research Planning

Researchers requiring the precise 2,4-difluorophenoxy substitution pattern for SAR studies face risk when substituting generic phenoxy hydrazide analogs-small structural changes profoundly alter binding affinity and metabolic stability. This compound eliminates that uncertainty. • Versatile hydrazide scaffold for condensation to hydrazones or cyclization to 1,3,4-oxadiazoles and 1,2,4-triazoles • Enables generation of focused compound libraries for medicinal chemistry and chemical biology • Supplied at ≥95% purity with full analytical documentation; ships ambient globally for R&D use

Molecular Formula C9H10F2N2O2
Molecular Weight 216.18 g/mol
CAS No. 588678-32-4
Cat. No. B1309095
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,4-Difluorophenoxy)propanohydrazide
CAS588678-32-4
Molecular FormulaC9H10F2N2O2
Molecular Weight216.18 g/mol
Structural Identifiers
SMILESCC(C(=O)NN)OC1=C(C=C(C=C1)F)F
InChIInChI=1S/C9H10F2N2O2/c1-5(9(14)13-12)15-8-3-2-6(10)4-7(8)11/h2-5H,12H2,1H3,(H,13,14)
InChIKeyXMLJYYNXTFURTG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2,4-Difluorophenoxy)propanohydrazide Chemical Identity & Baseline


2-(2,4-Difluorophenoxy)propanohydrazide is an organic compound belonging to the phenoxy hydrazide class, with the molecular formula C9H10F2N2O2 and a molecular weight of 216.18 g/mol . It features a 2,4-difluorophenoxy group linked to a propanohydrazide moiety. The compound is cataloged by multiple chemical vendors primarily as a research chemical and synthetic building block, with reported purities typically ranging from 95% to 98% . Its canonical SMILES is CC(OC1=CC=C(F)C=C1F)C(=O)NN .

2-(2,4-Difluorophenoxy)propanohydrazide Generic Substitution Risks


Due to the absence of publicly available quantitative structure-activity relationship (SAR) or comparative biological performance data for this specific compound, any substitution with a generic phenoxy hydrazide analog represents a significant scientific risk [1]. Within the broader class of hydrazide derivatives, small structural modifications—such as variations in the phenoxy ring substituents (e.g., 2,4-difluoro vs. 2,4-dichloro or 4-fluoro) or the acyl chain length (e.g., acetate vs. propanoate)—are known to profoundly impact target binding affinity, metabolic stability, and overall biological activity [2][3]. Therefore, without direct, compound-specific comparative data, the use of an alternative cannot be justified for applications where the precise physicochemical or biological profile of 2-(2,4-difluorophenoxy)propanohydrazide is required [4].

2-(2,4-Difluorophenoxy)propanohydrazide Quantitative Evidence


Current Research Gaps

A comprehensive search of primary literature, patents, and authoritative databases was performed following the user-defined evidence admission rules. The search did not yield any qualifying quantitative, comparator-based data for 2-(2,4-difluorophenoxy)propanohydrazide. This statement is a direct result of the evidence acquisition phase and is included to comply with the instruction to not generate unverified content. [1]

Data Gap Analysis Chemical Sourcing Research Planning

2-(2,4-Difluorophenoxy)propanohydrazide Research Applications


Synthetic Chemistry Building Block

Based on its structural features, the primary documented application for 2-(2,4-difluorophenoxy)propanohydrazide is as a versatile synthetic intermediate. The hydrazide functional group can undergo a variety of reactions, including condensation with aldehydes or ketones to form hydrazones, or cyclization to generate heterocyclic systems such as 1,3,4-oxadiazoles and 1,2,4-triazoles, which are privileged scaffolds in medicinal chemistry [1]. Its utility lies in its capacity to generate chemical diversity. [2]

Pharmacological Hypothesis Scaffold

This compound serves as a starting point for the design and synthesis of novel analogs to test specific pharmacological hypotheses. For instance, a researcher interested in exploring the impact of a 2,4-difluoro substitution pattern on the known antimicrobial or iron-chelating properties of the aroylhydrazone class could use this compound to generate a focused library of hydrazone derivatives [3]. The biological outcomes from such a library would then provide the comparative data currently absent from the literature. [4]

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